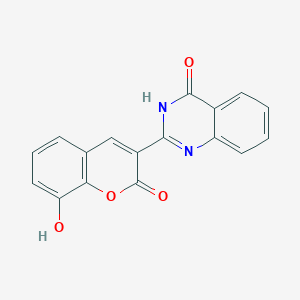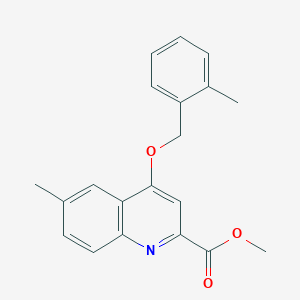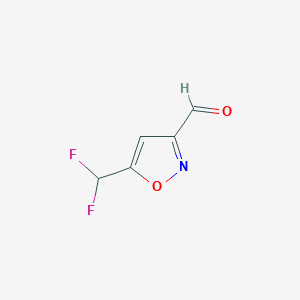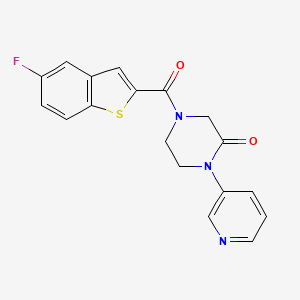
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one, also known as coumestrol quinazoline, is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment and other diseases.
Mécanisme D'action
Coumestrol quinazoline exerts its anti-cancer effects by inhibiting topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline prevents the DNA from unwinding, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Coumestrol quinazoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. Coumestrol quinazoline has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Coumestrol quinazoline has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II, making it a valuable tool for studying the role of topoisomerase II in DNA replication and repair. Coumestrol quinazoline is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is its potential toxicity. It has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells, raising concerns about its potential side effects.
Orientations Futures
There are several future directions for research on 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline. One area of research is the development of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline analogs with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline with other anti-cancer agents.
Conclusion:
In conclusion, 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline is a potent inhibitor of topoisomerase II with potential applications in cancer treatment. It has several biochemical and physiological effects and is relatively easy to synthesize. However, its potential toxicity raises concerns about its use as a therapeutic agent. Further research is needed to fully understand the potential of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one quinazoline for cancer treatment and other diseases.
Méthodes De Synthèse
Coumestrol quinazoline can be synthesized using various methods, including the condensation reaction between 3-acetyl-4-hydroxycoumarin and anthranilic acid in the presence of phosphorus oxychloride. Another method involves the reaction between 3-acetyl-4-hydroxycoumarin and 2-aminobenzoic acid in the presence of acetic anhydride and pyridine.
Applications De Recherche Scientifique
Coumestrol quinazoline has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Coumestrol quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
2309798-26-1 |
|---|---|
Nom du produit |
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one |
Formule moléculaire |
C17H10N2O4 |
Poids moléculaire |
306.277 |
Nom IUPAC |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
Clé InChI |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)



![6-[(2-chlorobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2393918.png)